(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound that features a pyrrolidine ring, a thiophene ring, and a propenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent.
Formation of the Propenone Group: The propenone group can be formed through an aldol condensation reaction involving an aldehyde and a ketone.
Coupling with the Thiophene Ring: The final step involves coupling the thiophene ring with the propenone group through a cross-coupling reaction such as the Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one would depend on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-(phenyl)prop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one imparts unique electronic properties, making it distinct from its analogs with phenyl or furan rings
Properties
IUPAC Name |
(E)-1-(3-methylsulfanylpyrrolidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS2/c1-15-11-6-7-13(9-11)12(14)5-4-10-3-2-8-16-10/h2-5,8,11H,6-7,9H2,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTZXYNMXMBZCA-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1CCN(C1)C(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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